Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a cinnamoyl and phenyl substitution.
Pyrazolo[3,4-d]pyrimidine: Contains a fused pyrimidine ring, offering different biological activity.
1,2,4-Oxadiazoles: Another class of heterocycles with different nitrogen and oxygen arrangements.
Uniqueness
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperidine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Biological Activity
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies from recent research.
Synthesis of this compound
The synthesis of this compound involves several key steps, typically starting from readily available precursors. The synthetic pathway often includes the reaction of piperidine derivatives with pyrazole carboxylic acids. For instance, one reported method utilizes N,N-diisopropylethylamine (DIPEA) as a base and HATU as a coupling agent to facilitate the formation of the desired product through condensation reactions .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity. For example:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Ethyl 5-methyl- | 0.22 - 0.25 | Staphylococcus aureus |
1-(piperidin-4- | Staphylococcus epidermidis | |
yl)-1H-pyrazole |
These results suggest that the compound not only inhibits bacterial growth but may also prevent biofilm formation, which is crucial in treating persistent infections .
Anti-inflammatory Activity
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated significant reductions in inflammatory markers and pain responses. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Emerging data indicate that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Studies have shown that certain derivatives can inhibit tumor growth significantly compared to controls. The structure–activity relationship (SAR) studies highlight that modifications at the piperidine or pyrazole moieties can enhance cytotoxic effects against specific cancer types .
Case Studies
- Antimicrobial Evaluation : A study evaluating various pyrazole derivatives found that this compound showed superior activity against Gram-positive bacteria with an MIC value of approximately 0.25 μg/mL .
- Anti-inflammatory Assessment : In a controlled trial involving rodents with induced inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to untreated groups, suggesting effective modulation of inflammatory pathways .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound could induce apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial membrane potential disruption being observed .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10/h8,10,13H,3-7H2,1-2H3 |
InChI Key |
QEDNOMUBYTWLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C |
Origin of Product |
United States |
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